molecular formula C20H19N3O4S B2736437 N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide CAS No. 1334370-34-1

N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

Cat. No. B2736437
CAS RN: 1334370-34-1
M. Wt: 397.45
InChI Key: PHTUIRRQACOSKY-UHFFFAOYSA-N
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Description

The compound “N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a phenylisoxazole group, a methylsulfonamido group, and a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The phenylisoxazole group would likely contribute to the compound’s aromaticity, while the methylsulfonamido and cyclopropanecarboxamide groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The phenylisoxazole group might undergo electrophilic aromatic substitution reactions, while the methylsulfonamido and cyclopropanecarboxamide groups could participate in various nucleophilic and electrophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the phenylisoxazole, methylsulfonamido, and cyclopropanecarboxamide groups could affect these properties .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, specifically using microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators. This method supports full structure characterization of metabolites, providing analytical standards for monitoring and quantifying drug metabolites in clinical investigations (Zmijewski et al., 2006).

Electrophysiological Activity

Compounds structurally related to N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro cardiac electrophysiological assays, indicating potential for developing selective class III agents for treating arrhythmias (Morgan et al., 1990).

Aldose Reductase Inhibitors

Sulfonamide derivatives have been explored for their aldose reductase inhibitory activity, with implications for managing diabetic complications. The introduction of specific functional groups has resulted in compounds with potent inhibitory profiles, also exhibiting antioxidant activity (Alexiou & Demopoulos, 2010).

Synthesis and Transformation of Cyclic Sulfoximines

Cyclic sulfoximines have been synthesized through a stereoselective [3+2] cycloaddition, facilitated by a removable PhSO₂CF₂ group. This methodology underscores the utility of sulfonamide groups in organic synthesis, leading to potential applications in drug development and chemical biology (Ye et al., 2014).

Antimalarial and COVID-19 Drug Research

Sulfonamide compounds have been investigated for their antimalarial activity and potential utility as COVID-19 therapeutics. Theoretical calculations and molecular docking studies suggest that these compounds may interact with viral proteins, offering a basis for developing new treatments (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, for example, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-28(25,26)23-16-9-5-8-15(12-16)21-19(24)20(10-11-20)18-13-17(27-22-18)14-6-3-2-4-7-14/h2-9,12-13,23H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUIRRQACOSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

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